Usaramine N-oxide: A Technical Guide to its Chemical Structure, Analysis, and Biological Context
Usaramine N-oxide: A Technical Guide to its Chemical Structure, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usaramine N-oxide, a pyrrolizidine (B1209537) alkaloid found in various Crotalaria species, has garnered scientific interest due to its potential biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of Usaramine N-oxide, alongside detailed experimental protocols for its analysis and isolation. While the precise signaling pathways underlying its bioactivity are still under investigation, this document consolidates the current knowledge, presenting pharmacokinetic data and exploring potential mechanisms of action in the context of inflammatory processes. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Usaramine N-oxide is a macrocyclic pyrrolizidine alkaloid characterized by a necine base esterified with a dicarboxylic acid. The N-oxide functional group significantly influences its polarity and biological disposition.
Table 1: Chemical and Physical Properties of Usaramine N-oxide [1][2]
| Property | Value |
| Molecular Formula | C₁₈H₂₅NO₇ |
| Molecular Weight | 367.39 g/mol |
| CAS Number | 117020-54-9 |
| IUPAC Name | (1R,4E,6R,7S,17R)-4-Ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |
| Synonyms | Mucronatine N-oxide, trans-Retrorsine N-oxide |
| Canonical SMILES | CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |
| InChI Key | IDIMIWQPUHURPV-BEPQMMTDSA-N |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | -20°C, sealed storage, away from moisture and light |
Experimental Protocols
Quantification of Usaramine N-oxide in Rat Plasma by LC-MS/MS[4]
This section details a validated method for the sensitive and rapid quantification of Usaramine N-oxide in a biological matrix.
2.1.1. Sample Preparation
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To a 10 µL aliquot of rat plasma, add 10 µL of the internal standard (IS) working solution (e.g., Senecionine (SCN) at 100 ng/mL).
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Vortex the mixture for 1 minute.
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Add 90 µL of acetonitrile/methanol (B129727) (1:1, v/v) for protein precipitation.
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Vortex the mixture for 5 minutes.
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Centrifuge at 4,000 rpm for 5 minutes.
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Transfer a 40 µL aliquot of the supernatant to a 384-well plate.
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Inject 1 µL of the supernatant into the LC-MS/MS system.
2.1.2. Chromatographic and Mass Spectrometric Conditions
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LC System: Waters Acquity I-class system
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Column: Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)
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Column Temperature: 45°C
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Mobile Phase A: 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water
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Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v)
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Flow Rate: 0.5 mL/min
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Gradient Elution:
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0–0.2 min: 10% B
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0.2–1.0 min: 10% to 60% B
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1.0–1.1 min: 60% to 95% B
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1.1–1.5 min: Hold at 95% B
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1.5–2.0 min: Re-equilibrate at 10% B
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Injection Volume: 1 µL
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Mass Spectrometer: SCIEX Triple Quad 5500
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Source Temperature: 550°C
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IonSpray Voltage: 5500 V
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Detection Mode: Multiple Reaction Monitoring (MRM)
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Usaramine N-oxide: m/z 368.1 → 120.0 (Collision Energy: 42 eV)
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Usaramine: m/z 352.1 → 120.0 (Collision Energy: 37 eV)
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Senecionine (IS): m/z 336.1 → 120.1 (Collision Energy: 36 eV)
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Table 2: Pharmacokinetic Parameters of Usaramine (URM) and Usaramine N-oxide (UNO) in Rats [3]
| Administration Route | Sex | Analyte | AUC₀₋t (ng/mL*h) | Cmax (ng/mL) | Clearance (L/h/kg) |
| Intravenous (1 mg/kg) | Male | URM | 363 ± 65 | - | 2.77 ± 0.50 |
| UNO | 172 ± 32 | - | - | ||
| Female | URM | 744 ± 122 | - | 1.35 ± 0.19 | |
| UNO | 30.7 ± 7.4 | - | - | ||
| Oral (10 mg/kg) | Male | URM | 1960 ± 208 | 290 ± 43 | - |
| UNO | 1637 ± 246 | 211 ± 39 | - | ||
| Female | URM | 6073 ± 488 | 812 ± 117 | - | |
| UNO | 300 ± 62 | 56.8 ± 11.2 | - |
Isolation of Pyrrolizidine Alkaloids from Crotalaria Species[5]
The following provides a general protocol for the extraction and enrichment of pyrrolizidine alkaloids, including their N-oxides, from plant material.
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Extraction:
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Mill the plant material (e.g., seeds).
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Perform a Soxhlet extraction with methanol for several hours. To minimize degradation, fresh methanol can be used for repeated extraction cycles.
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Combine the methanol extracts and evaporate to near dryness.
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Acid-Base Extraction:
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Re-extract the residue with 0.05 M sulfuric acid. This step protonates the alkaloids, rendering them water-soluble.
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Solid-Phase Extraction (SPE) for Enrichment:
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Apply the acidic aqueous extract to a conditioned Strong Cation Exchange (SCX) SPE column.
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Wash the column sequentially with water and methanol to remove impurities.
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Elute the pyrrolizidine alkaloids and their N-oxides with ammoniated methanol.
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Immediately evaporate the eluate to dryness under a stream of nitrogen.
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The resulting residue contains the enriched alkaloid fraction, which can be further purified by techniques such as preparative HPLC.
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Biological Activity and Potential Signaling Pathways
Usaramine N-oxide has been reported to possess anti-inflammatory activities[4]. While the specific molecular mechanisms have not been fully elucidated for this particular compound, the general inflammatory response involves complex signaling cascades that are potential targets.
Overview of Inflammatory Signaling
Inflammation is a complex biological response involving the activation of immune cells and the production of inflammatory mediators. Key signaling pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Potential Mechanisms of Action for Usaramine N-oxide
Based on the known anti-inflammatory properties of other natural products and the general mechanisms of inflammation, several hypotheses for the action of Usaramine N-oxide can be proposed.
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Inhibition of the NF-κB Pathway: Usaramine N-oxide may interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.
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Modulation of Nitric Oxide Production: The N-oxide moiety suggests a potential interaction with nitric oxide (NO) signaling pathways. Usaramine N-oxide could potentially inhibit the activity of inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation.
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MAPK Pathway Inhibition: Another plausible mechanism is the inhibition of one or more of the MAPK signaling cascades (e.g., p38, JNK, ERK), which are upstream regulators of NF-κB and also play a direct role in the expression of inflammatory mediators.
Conclusion and Future Directions
Usaramine N-oxide presents an interesting natural product scaffold with potential therapeutic applications. The analytical methods for its quantification are well-established, and general protocols for its isolation are available. However, a significant gap remains in the understanding of its precise mechanism of action. Future research should focus on:
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Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and FT-IR data to provide a complete structural fingerprint.
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Elucidation of Signaling Pathways: Performing in-depth molecular studies to identify the specific protein targets and signaling cascades modulated by Usaramine N-oxide in inflammatory models. This would involve investigating its effects on the NF-κB and MAPK pathways, as well as its potential to modulate nitric oxide synthase activity.
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Structure-Activity Relationship Studies: Synthesizing analogs of Usaramine N-oxide to understand the contribution of different functional groups, particularly the N-oxide, to its biological activity.
Addressing these research questions will be crucial for fully understanding the therapeutic potential of Usaramine N-oxide and for guiding the development of novel anti-inflammatory agents.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
